molecular formula C9H7Br2ClO B3001272 2,4-Dibromo-3,5-dimethylbenzoyl chloride CAS No. 2490430-32-3

2,4-Dibromo-3,5-dimethylbenzoyl chloride

Cat. No. B3001272
CAS RN: 2490430-32-3
M. Wt: 326.41
InChI Key: NZVAHMHIMVOTRP-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,5-dimethylbenzoyl chloride is a chemical compound . Unfortunately, there is limited information available on the specific description of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dibromo-3,5-dimethylbenzoyl chloride include its melting point, boiling point, density, molecular formula, and molecular weight .

Scientific Research Applications

Medicinal Chemistry: Acute Pyelonephritis Treatment

2,4-Dibromo-3,5-dimethylbenzoyl chloride has been utilized in the development of new drugs for acute pyelonephritis, a bacterial infection of the renal pelvis . The compound serves as a precursor in the synthesis of 5,2′-dibromo-2,4′,5′-trihydroxydiphenylmethanone (LM49-API), which is a candidate drug for this condition. The synthesis process aims to reduce by-products and achieve better impurity profiles, which is crucial for the quality control of the API.

Polymer Science: Nanocomposite Films

In the field of polymer science, this compound has been explored for its role in creating polyvinyl chloride/Mn2O3 nanocomposite films . These films are significant for photocatalysis applications, where the compound contributes to the dispersion of Mn2O3 nanoparticles within a PVC matrix, enhancing the material’s photocatalytic properties.

Organic Synthesis: Imidazole Derivatives

The compound is also relevant in organic synthesis, particularly in the formation of imidazole derivatives . Imidazoles are crucial heterocycles in functional molecules used in various applications, including pharmaceuticals and agrochemicals. The compound’s role in the regiocontrolled synthesis of substituted imidazoles highlights its importance in creating complex organic structures.

Materials Science: Optoelectronic Applications

In materials science, 2,4-Dibromo-3,5-dimethylbenzoyl chloride is a potential candidate for enhancing the properties of materials used in optoelectronic applications . Its incorporation into polymer matrices can significantly improve the characteristics of polymers, making it a valuable component in the development of new materials.

Analytical Chemistry: Solvolysis Studies

Analytical chemistry benefits from the use of this compound in studying the mechanism and kinetics of solvolysis reactions . Such studies are essential for understanding reaction pathways and developing new analytical methods.

Environmental Science: Photodegradation of Dyes

Lastly, the compound’s applications extend to environmental science, where it can be used to improve the efficiency of photodegradation processes for dyes . This is particularly important for the treatment of wastewater and the development of sustainable environmental practices.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes .

Mode of Action

These compounds typically undergo nucleophilic substitution reactions . The bromine atoms on the benzene ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

Biochemical Pathways

Halogenated benzoyl chlorides are often used in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.

Pharmacokinetics

The presence of halogens can also affect the compound’s metabolic stability .

Result of Action

Halogenated benzoyl chlorides are often used as intermediates in the synthesis of more complex organic compounds .

Action Environment

The action of 2,4-Dibromo-3,5-dimethylbenzoyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles can facilitate its reaction with other compounds. Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

The safety data sheet for a similar compound, 2,4-Dimethylbenzoyl chloride, indicates that it causes severe skin burns and eye damage. It is recommended to avoid dust formation, ingestion, and inhalation. In case of contact, rinse with water and seek medical attention .

Future Directions

The future directions for the use and study of 2,4-Dibromo-3,5-dimethylbenzoyl chloride are not explicitly mentioned in the available resources .

properties

IUPAC Name

2,4-dibromo-3,5-dimethylbenzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2ClO/c1-4-3-6(9(12)13)8(11)5(2)7(4)10/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVAHMHIMVOTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)Br)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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